Sivelestat sodium hydrate is a synthetic, low-molecular-weight, single-chain alkylamide compound. [] It acts as a potent and specific inhibitor of human neutrophil elastase (HNE), a serine protease enzyme. [, , , , , , , ] Sivelestat exhibits competitive and reversible inhibition of HNE. [] This compound has been instrumental in investigating the role of HNE in various inflammatory and pathological conditions.
Sivelestat is classified as a synthetic small molecule drug. It is derived from benzenesulfonamide and is specifically designed to inhibit human neutrophil elastase. The compound is also known by its chemical name, 2- (2- (4- (pivaloyloxy) phenylsulfonamido) benzamido) acetic acid. Sivelestat is primarily used in clinical settings to manage inflammatory responses in the lungs, particularly in patients suffering from acute pulmonary inflammation associated with systemic inflammatory response syndrome .
The entire process includes seven synthetic steps, with careful control of reaction conditions such as temperature and solvent choice to enhance yields, which can be less than 22% for certain steps without optimization .
Sivelestat has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 372.42 g/mol.
The three-dimensional conformation of sivelestat allows it to fit into the active site of human neutrophil elastase, facilitating its inhibitory action .
Sivelestat participates in various chemical reactions primarily related to its synthesis and degradation. The most significant reaction involves its reversible binding to human neutrophil elastase, where it forms a stable enzyme-inhibitor complex. This interaction prevents the elastase from degrading elastin and other extracellular matrix components, which is crucial during inflammatory responses.
These reactions are critical for understanding both the therapeutic effects and potential side effects associated with sivelestat administration .
The mechanism of action for sivelestat involves its competitive inhibition of human neutrophil elastase. By binding reversibly to the active site of the enzyme, sivelestat effectively blocks the enzymatic activity that leads to tissue damage during inflammatory responses.
Sivelestat exhibits several notable physical and chemical properties:
These properties are essential for formulating effective delivery systems for sivelestat, particularly in injectable or inhalable forms .
Sivelestat has significant clinical applications primarily in treating acute lung injury and acute respiratory distress syndrome. Its ability to inhibit neutrophil elastase makes it valuable in managing conditions characterized by excessive inflammation.
Recent meta-analyses have shown that sivelestat significantly decreases mortality rates within 28–30 days for patients suffering from acute lung injury or acute respiratory distress syndrome compared to control treatments .
Sivelestat (sodium N-[2-[4-(2,2-dimethylpropionyloxy)phenylsulfonylamino]benzoyl]aminoacetate tetrahydrate), marketed as Elaspol®, is a potent and selective synthetic inhibitor of human neutrophil elastase (HNE). Its therapeutic efficacy in conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) stems from its precise molecular interference with HNE’s proteolytic activity. This section delineates the mechanistic underpinnings of Sivelestat’s action at the atomic and molecular levels.
Sivelestat functions as a competitive inhibitor, directly occupying HNE’s substrate-binding cleft (S1 pocket). This cleft, characterized by hydrophobic residues (Val190, Phe192, Phe215) and the catalytic Ser195, preferentially accommodates small aliphatic amino acids like Val or Ala in natural substrates. Sivelestat’s 4-(2,2-dimethylpropionyloxy)phenylsulfonamido moiety mimics these residues, enabling high-affinity binding [2] [7]. Biophysical analyses (surface plasmon resonance, isothermal titration calorimetry) confirm direct, concentration-dependent binding with dissociation constants (Kd) in the low nanomolar range (20–70 nM), correlating with its IC₅₀ value of 44 nM [7]. This competitive mechanism physically obstructs access of physiological substrates like elastin, collagen, and immune modulators (e.g., IL-8, TNF-α precursors), preventing their degradation and the subsequent tissue destruction and amplified inflammation characteristic of ALI/ARDS and COPD [2] [9].
Table 1: Comparative Binding Parameters of Sivelestat and Select HNE Inhibitors
Inhibitor | Binding Mechanism | Kd/Ki (nM) | IC₅₀ (nM) | Key Structural Moieties for S1 Pocket Binding |
---|---|---|---|---|
Sivelestat | Competitive | 20-70 | 44 | 4-(2,2-dimethylpropionyloxy)phenylsulfonamido |
Alvelestat (AZD9668) | Competitive | ~50 | ~60 | Pyrimidinone, difluorophenyl |
BAY 85-8501 | Competitive | 0.27 | 0.5 | Sulfonylpyrimidine |
CAPE | Competitive | Not Reported | ~15,000* | Caffeic acid phenethyl ester |
CAPE IC₅₀ is in nM range for cell-based assays but higher in enzymatic assays [5].
Beyond reversible competitive binding, Sivelestat acts as a suicide substrate inhibitor. Its electrophilic carbonyl carbon (within the benzoyl-aminoacetate group) is susceptible to nucleophilic attack by the activated serine hydroxyl group (Ser195-Oγ) of HNE’s catalytic triad. This attack results in the formation of a tetrahedral transition state, which collapses into a stable, covalent acyl-enzyme intermediate (Sivelestat-CO-O-Ser195-HNE). Kinetic studies reveal this process follows classical Michaelis-Menten kinetics:
Table 2: Kinetic Parameters of Sivelestat’s Interaction with HNE
Kinetic Parameter | Symbol | Value Range | Interpretation |
---|---|---|---|
Dissociation Constant | Kₛ/Kd | 20-70 nM | High initial binding affinity |
Acylation Rate Constant | k₂ | ~10⁴ M⁻¹s⁻¹ | Rapid formation of acyl-enzyme complex |
Deacylation Rate Constant | k₃ | 0.001–0.01 min⁻¹ | Extremely slow hydrolysis, long-lived inhibition |
Overall Inhibitory Constant | Kᵢ | ~44 nM | Reflects combined binding and acylation efficiency |
The exquisite specificity of Sivelestat for HNE, and serine proteases in general, stems from its targeted engagement of the catalytic serine residue (Ser195) within the conserved Ser195-His57-Asp102 catalytic triad. Molecular docking and dynamics simulations consistently show:
Table 3: Key Molecular Interactions Between Sivelestat and HNE Active Site
Sivelestat Functional Group | HNE Residue/Region | Interaction Type | Distance (Å) | Energy Contribution (kcal/mol) | Role in Inhibition |
---|---|---|---|---|---|
Carbonyl Carbon (Benzoyl) | Ser195-Oγ | Covalent (Acyl-enzyme) | 1.5 (Post-reaction) | N/A | Irreversible Step |
Sulfonamide Nitrogen (-SO₂NH-) | Gly193-NH | Hydrogen Bond (Acceptor) | ≤2.0 | -3.5 to -5.0 | Anchoring, Positioning |
Dimethylpropionyloxy Group | S1' Pocket (Val190, Phe192, Phe215) | Hydrophobic | 3.5-4.5 | -2.0 to -4.0 | Binding Affinity |
Tetrahydropyran Ring | Solvent/Surface Residues | Hydrophobic/Polar | Variable | -1.0 to -2.5 | Solubility/Orientation |
Carboxylate | Solvent/His57 (weak) | Ionic/H-bond (Donor/Acceptor) | >3.0 | Variable | Solubility, Weak Stabilization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7